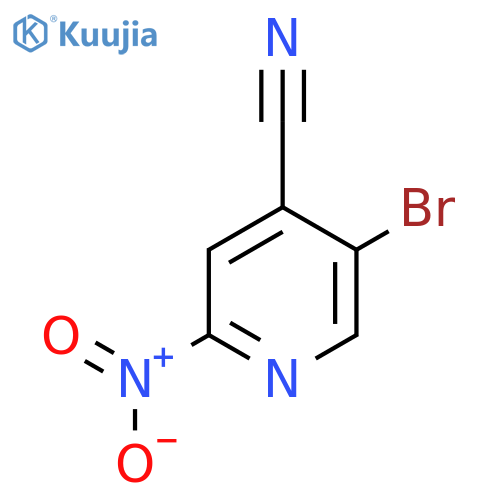Cas no 1805597-89-0 (5-Bromo-2-nitroisonicotinonitrile)

1805597-89-0 structure
商品名:5-Bromo-2-nitroisonicotinonitrile
CAS番号:1805597-89-0
MF:C6H2BrN3O2
メガワット:228.002979755402
CID:4900518
5-Bromo-2-nitroisonicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-nitroisonicotinonitrile
-
- インチ: 1S/C6H2BrN3O2/c7-5-3-9-6(10(11)12)1-4(5)2-8/h1,3H
- InChIKey: PBWOKZKVESDSSM-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C=C1C#N)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 231
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 82.5
5-Bromo-2-nitroisonicotinonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029013548-250mg |
5-Bromo-2-nitroisonicotinonitrile |
1805597-89-0 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
| Alichem | A029013548-1g |
5-Bromo-2-nitroisonicotinonitrile |
1805597-89-0 | 95% | 1g |
$2,895.00 | 2022-04-01 |
5-Bromo-2-nitroisonicotinonitrile 関連文献
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
1805597-89-0 (5-Bromo-2-nitroisonicotinonitrile) 関連製品
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
